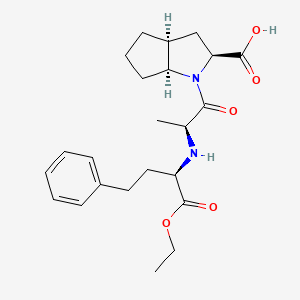

雷米普利差向异构体,(R,S,S,S,S)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

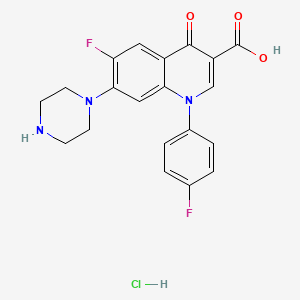

The (R,S,S,S,S)-Ramipril Epimer is one of many isomers of Ramipril and is known as Impurity H . Ramipril is an angiotensin-converting enzyme (ACE) inhibitor, used to treat high blood pressure (hypertension) and congestive heart failure .

Synthesis Analysis

The synthesis of Ramipril involves reacting salts of (S,S,S)-azabicyclo [3.3.0]-octane-3-carboxylate with N- [l- (S)-ethoxy carbonyl)-3- phenyl propyl] -L-alanine in the presence of dicyclohexylcarbodimide (DCC) and 1- hydroxybenzotriazole (HOBT) in a suitable solvent medium .Molecular Structure Analysis

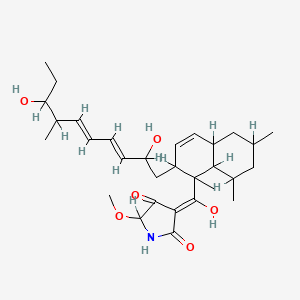

The molecular formula of (R,S,S,S,S)-Ramipril Epimer is C23H32N2O5 . It has a molecular weight of 416.51 . The stereochemistry is absolute with 5 defined stereocenters .Chemical Reactions Analysis

As an ACE inhibitor, Ramipril decreases angiotensin formation and prevents the breakdown of bradykinin . It may also act on other peptides of the renin-angiotensin system .Physical And Chemical Properties Analysis

The (R,S,S,S,S)-Ramipril Epimer has a molecular weight of 416.51 . It has 5 defined stereocenters .科学研究应用

Hypertension Treatment

As an ACE inhibitor, 1-epi-Ramipril is effective in treating high blood pressure (hypertension). It works by blocking the formation of a chemical that causes blood vessels to tighten, allowing blood to flow more smoothly and the heart to pump more efficiently .

Heart Failure Post-Infarction

1-epi-Ramipril has been shown to be beneficial in patients who have suffered from heart failure post-myocardial infarction. It aids in improving survival rates, reducing hospitalizations, and mitigating the progression of heart failure .

Pharmaceutical Quality Control

In the pharmaceutical industry, 1-epi-Ramipril is subject to rigorous quality control to ensure the safety and efficacy of ramipril-containing medications. Studies focus on the stability of ramipril under various conditions and the identification of degradation impurities, which is crucial for optimizing drug quality and safety .

Bioequivalence Studies

1-epi-Ramipril is used in bioequivalence studies to compare the bioavailability of different formulations of ramipril. These studies are essential for developing generic versions of ramipril that are as effective and safe as the original drug .

Analytical Method Development

The development of sensitive and accurate analytical methods for the determination of 1-epi-Ramipril in biological fluids is an important area of research. Such methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality of pharmaceutical formulations .

作用机制

Target of Action

1-epi-Ramipril, also known as (R,S,S,S,S)-Epimer of ramipril or Ramipril epimer, (R,S,S,S,S)-, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in the production of ATII, reducing its vasoconstrictive effects and decreasing aldosterone secretion . This results in vasodilation and a decrease in fluid volume, thereby lowering blood pressure . Additionally, the reduction of ATII levels leads to an increase in the production of angiotensin (1-7), a vasodilator, further contributing to the antihypertensive effects of 1-epi-Ramipril .

Pharmacokinetics

1-epi-Ramipril is well absorbed, with 50% to 60% bioavailability . It is metabolized in the liver to its active form, ramiprilat . The elimination of ramiprilat from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours . The dosage of 1-epi-Ramipril should be reduced in patients with renal impairment, as renal excretion largely determines the drug’s duration of action .

Result of Action

1-epi-Ramipril has been shown to have potent effects on atherosclerosis progression and plaque stabilization . It also improves glucose metabolism and has anti-inflammatory effects . For instance, it has been shown to reduce the expression of intercellular adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1 in high-glucose conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-epi-Ramipril. For instance, the drug’s effectiveness can be influenced by the patient’s renal function, as renal excretion largely determines the drug’s duration of action . Additionally, the environmental risk assessment data suggests that the use of 1-epi-Ramipril presents an insignificant risk to the environment .

属性

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-UVBQOVKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104195-90-6 |

Source

|

| Record name | Ramipril epimer, (R,S,S,S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL EPIMER, (R,S,S,S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9947X9J31M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)